4-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
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Overview
Description
4-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid is an organic compound that belongs to the class of heterocyclic compounds It features a fused ring system consisting of a furan ring and a pyrrole ring, with a phenyl group attached to the furan ring and a carboxylic acid group attached to the pyrrole ring
Preparation Methods
The synthesis of 4-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the Hemetsberger-Knittel reaction sequence, which includes the nucleophilic substitution of halogen-containing aliphatic carboxylic acid esters, followed by Knoevenagel condensation, and finally, thermolysis to promote intramolecular cyclocondensation to form the O,N-heteropentalene structure . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
4-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Hydrolysis: Hydrolysis of the compound can lead to the formation of corresponding acids and hydrazides.
Scientific Research Applications
4-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown activity against various biological targets, including enzymes and receptors.
Medicine: Some derivatives have potential therapeutic applications, such as antiviral and anticancer agents.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .
Comparison with Similar Compounds
4-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid can be compared with similar compounds such as:
4H-thieno[3,2-b]pyrrole-5-carboxylic acid: This compound has a sulfur atom in place of the oxygen atom in the furan ring, which can lead to different chemical and biological properties.
4H-furo[3,2-b]pyrrole-5-carboxylic acid: This compound lacks the phenyl group, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H9NO3 |
---|---|
Molecular Weight |
227.21 g/mol |
IUPAC Name |
4-phenylfuro[3,2-b]pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C13H9NO3/c15-13(16)11-8-12-10(6-7-17-12)14(11)9-4-2-1-3-5-9/h1-8H,(H,15,16) |
InChI Key |
PSQIVMNNTFDBBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C2C(=O)O)OC=C3 |
Origin of Product |
United States |
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